Cas no 2680815-58-9 (2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

2-{2-(プロプ-2-エン-1-イルオキシ)カルボニル-5-オキサ-2-アザスピロ[3.4]オクタン-6-イル}酢酸は、スピロ環構造と反応性の高いプロペニルオキシカルボニル基を有する有機化合物です。分子内にエーテル結合(5-オキサ)とアザ基(2-アザ)を併せ持つことで、特異的な立体配置と分子剛性を示します。カルボン酸部位はさらなる誘導体化が可能であり、医薬品中間体や機能性材料の合成において、構造的多様性を付与する有用なビルディングブロックとしての応用が期待されます。特にスピロ骨格の立体効果により、選択的反応性や生体適合性の向上が特徴です。

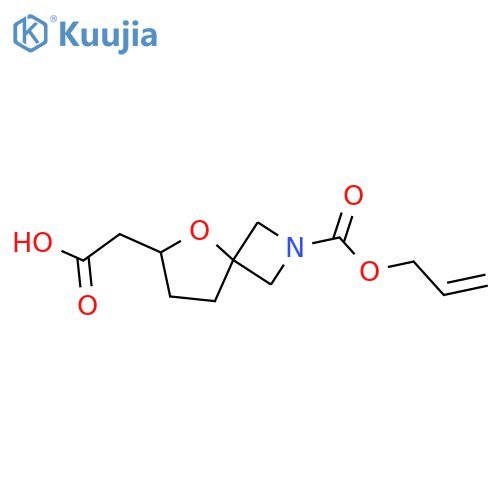

2680815-58-9 structure

商品名:2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28279819

- 2680815-58-9

- 2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid

- 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid

-

- インチ: 1S/C12H17NO5/c1-2-5-17-11(16)13-7-12(8-13)4-3-9(18-12)6-10(14)15/h2,9H,1,3-8H2,(H,14,15)

- InChIKey: JJSOWJROJIEABQ-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(=O)O)CCC21CN(C(=O)OCC=C)C2

計算された属性

- せいみつぶんしりょう: 255.11067264g/mol

- どういたいしつりょう: 255.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28279819-0.5g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 0.5g |

$1646.0 | 2025-03-19 | |

| Enamine | EN300-28279819-0.25g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 0.25g |

$1577.0 | 2025-03-19 | |

| Enamine | EN300-28279819-2.5g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 2.5g |

$3362.0 | 2025-03-19 | |

| Enamine | EN300-28279819-10g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 10g |

$7373.0 | 2023-09-09 | ||

| Enamine | EN300-28279819-5g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 5g |

$4972.0 | 2023-09-09 | ||

| Enamine | EN300-28279819-0.1g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 0.1g |

$1508.0 | 2025-03-19 | |

| Enamine | EN300-28279819-5.0g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 5.0g |

$4972.0 | 2025-03-19 | |

| Enamine | EN300-28279819-0.05g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 0.05g |

$1440.0 | 2025-03-19 | |

| Enamine | EN300-28279819-1.0g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 1.0g |

$1714.0 | 2025-03-19 | |

| Enamine | EN300-28279819-10.0g |

2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid |

2680815-58-9 | 95.0% | 10.0g |

$7373.0 | 2025-03-19 |

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 関連文献

-

1. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

2680815-58-9 (2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量